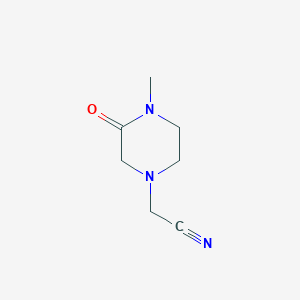

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGPHJCWGZELLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

This is an in-depth technical guide on the chemical structure, synthesis, and utility of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile .

A Critical Intermediate in Heterocyclic Drug Discovery[1]

Executive Summary

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (CAS: 1339077-97-2 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways (e.g., PI3K inhibitors) and epigenetic modulators (e.g., KDM1A inhibitors).[1]

Structurally, it consists of a piperazin-2-one core substituted with a methyl group at the lactam nitrogen and a cyanomethyl group at the amine nitrogen.[1] This specific arrangement confers unique electronic properties, making it a valuable "privileged scaffold" for optimizing solubility and metabolic stability in drug candidates.

| Property | Data |

| CAS Number | 1339077-97-2 |

| IUPAC Name | 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| SMILES | CN1CCNC(CN)C1=O (Isomeric representation) |

| Core Scaffold | Piperazin-2-one (Ketopiperazine) |

Structural Analysis & Chemotype

The molecule is defined by a 1,4-disubstituted piperazin-2-one ring.[1] Understanding the regiochemistry is critical for synthesis and reactivity.

Regiochemical Designation

The name "2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile" implies the following connectivity based on IUPAC priority rules for the piperazine ring attached to the acetonitrile parent:

-

Attachment Point: The piperazine ring is attached to the acetonitrile moiety via Nitrogen-1 (N1) .[1]

-

Carbonyl Position: The ketone (oxo) group is at Carbon-3 (C3) relative to N1.[1]

-

Methyl Substituent: The methyl group is at Nitrogen-4 (N4) .[1]

Structural Logic:

-

N4 (Methylated): This nitrogen is adjacent to the carbonyl (C3). This forms an amide (lactam) linkage. Consequently, N4 has significant

character and reduced nucleophilicity due to resonance delocalization with the carbonyl oxygen. -

N1 (Alkylated): This nitrogen is separated from the carbonyl by a methylene group (C2). It functions as a tertiary amine , retaining high nucleophilicity and basicity (approximate pKa ~7–8).

3D Conformation & Electronic Profile

The piperazinone ring adopts a distorted half-chair or twist-boat conformation to minimize steric strain between the N-substituents and the carbonyl dipole.[1]

-

Dipole Moment: High, due to the alignment of the nitrile (

) and lactam ( -

Hydrogen Bonding: The molecule acts purely as a hydrogen bond acceptor (via the nitrile N, lactam O, and amine N). It lacks hydrogen bond donors, enhancing its membrane permeability (Lipinski's Rule of 5 compliant).

Caption: Connectivity map showing the distinction between the amide (N4) and amine (N1) centers.[1]

Synthetic Pathways

The synthesis relies on the differential nucleophilicity of the two nitrogen atoms in the piperazinone precursor.

Retrosynthetic Analysis

The most efficient route involves the N-alkylation of a commercially available precursor, 1-methylpiperazin-2-one .[1]

-

Precursor: 1-Methylpiperazin-2-one (CAS: 59702-07-7).[1]

-

Note: In this precursor, the methyl group is on the lactam nitrogen (N1 in standard numbering, which corresponds to N4 in the final product's relative numbering). The amine nitrogen is free.

-

-

Electrophile: Chloroacetonitrile or Bromoacetonitrile.

Optimized Synthetic Protocol

Reaction Type:

Reagents:

-

Substrate: 1-Methylpiperazin-2-one (1.0 equiv).

-

Alkylating Agent: Chloroacetonitrile (1.1–1.2 equiv).

-

Base: Potassium Carbonate (

, 2.0 equiv) or Triethylamine ( -

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodoacetonitrile in situ (Finkelstein reaction).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-methylpiperazin-2-one in anhydrous ACN under an inert atmosphere (

). -

Base Addition: Add finely powdered anhydrous

. Stir for 15 minutes to ensure suspension. -

Alkylation: Add chloroacetonitrile dropwise at

to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH:DCM 1:10) or LC-MS.[1][2]

-

Checkpoint: The starting amine is nucleophilic enough that strong bases (like NaH) are not required and should be avoided to prevent deprotonation of the alpha-carbon next to the nitrile.[1]

-

-

Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallization if solid.

Caption: Synthetic flow for the N-alkylation of 1-methylpiperazin-2-one.

Characterization & Quality Control

Verification of the structure requires analyzing the distinct signals of the piperazinone ring and the nitrile substituent.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

- 2.9–3.0 ppm (s, 3H): N-Methyl group (Amide-N).[1] Distinctly downfield due to the adjacent carbonyl.

-

3.6–3.8 ppm (s, 2H): Cyanomethyl protons (

- 2.6–3.4 ppm (m, 4H): Ethylene bridge protons of the piperazine ring. The protons adjacent to the amine N will differ from those adjacent to the amide N.

- 3.1–3.3 ppm (s, 2H): Ring methylene protons adjacent to the carbonyl (C2 position in the ring).

Infrared Spectroscopy (FT-IR)

-

2240–2260 cm⁻¹: Distinct sharp peak for Nitrile (

) stretch. -

1630–1660 cm⁻¹: Strong peak for Tertiary Amide (

) stretch (Lactam).[1] -

Absence of N-H: No peaks in the 3200–3400 cm⁻¹ region, confirming full alkylation.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive mode).

-

Molecular Ion:

m/z. -

Fragmentation: Loss of acetonitrile group or ring opening may be observed at higher collision energies.

Applications in Drug Discovery

This compound serves as a versatile intermediate for introducing the methyl-oxopiperazine motif, which is known to improve the pharmacokinetic (PK) profile of drug candidates.

Metabolic Stability

The 3-oxo group (lactam) blocks metabolic oxidation at the carbon adjacent to the nitrogen.[1] In standard piperazines, these positions are susceptible to Cytochrome P450-mediated oxidation.[1] The lactam stabilizes the ring, prolonging half-life (

Functional Derivatization

The nitrile group is a "masked" functional handle that can be transformed into various pharmacophores:

-

Reduction: Hydrogenation (Raney Ni/H2) yields the ethylamine side chain (

), common in GPCR ligands.[1] -

Hydrolysis: Acidic hydrolysis yields the carboxylic acid (

), useful for peptide coupling.[1] -

Cyclization: Reaction with azides yields tetrazoles (bioisostere of carboxylic acid).

Case Study: Kinase Inhibitors

Patents indicate the use of this scaffold in synthesizing inhibitors for PI3K

Safety & Handling

-

Hazard Classification: Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2.

-

Signal Word: Warning.

-

Precaution: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though this aliphatic nitrile is relatively stable. Handle in a fume hood.

-

Storage: Store in a cool, dry place under inert gas. Hygroscopic.

References

-

PubChem Compound Summary. (2025). 2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile (Related Substructure).[1][3] National Center for Biotechnology Information. Link

-

Imago BioSciences, Inc. (2019).[4] Heterocyclic Compounds as KDM1A Inhibitors. WO2019/217972.[4] (Describes the use of 1-methylpiperazin-2-one alkylation). Link[1]

-

Infinity Pharmaceuticals. (2017). Heterocyclic Compounds as PI3K-Gamma Inhibitors.[1] WO2017223414. (Synthesis protocols for piperazinone intermediates). Link[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: (4-Methyl-piperazin-1-yl)-acetonitrile and related piperazinones.[1]Link[1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Acetonitrile - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile | C21H21N3O3 | CID 146036008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermodynamic stability of piperazine acetonitrile derivatives

An In-Depth Technical Guide: Thermodynamic Stability of Piperazine Acetonitrile Derivatives: An Integrated Experimental and Computational Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] Piperazine acetonitrile derivatives represent a significant class of compounds in medicinal chemistry, valued for their versatile binding properties and presence in numerous biologically active agents.[2] However, their inherent structural features, including the basic piperazine ring and polar acetonitrile group, can predispose them to various physical and chemical instabilities. This guide provides a comprehensive framework for assessing the thermodynamic stability of these derivatives. We move beyond rote protocols to explain the causal relationships behind experimental choices and computational models, offering an integrated strategy that combines thermal analysis, calorimetry, solubility studies, and in-silico prediction to build a robust stability profile.

The Imperative of Thermodynamic Stability in Drug Development

In the solid state, molecules strive to arrange themselves in the lowest possible energy state. This state, the most thermodynamically stable form, typically exhibits the lowest solubility and highest melting point.[3] For a pharmaceutical compound, understanding this stability is not merely an academic exercise; it is fundamental to ensuring consistent product quality.[4] Instabilities can manifest as:

-

Polymorphic Transitions: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a major challenge.[3][5] A less stable, metastable form might be inadvertently produced during manufacturing, which could later convert to the more stable form upon storage. This transition can drastically alter solubility and bioavailability, potentially rendering a drug ineffective or unsafe.[1]

-

Chemical Degradation: Molecules can degrade through pathways like hydrolysis, oxidation, or photolysis.[6][7] The thermodynamic stability of a molecule provides a baseline for its resistance to these chemical transformations.[][9]

-

Amorphous to Crystalline Conversion: Amorphous forms, which lack long-range molecular order, are thermodynamically unstable compared to their crystalline counterparts.[10] While they may offer solubility advantages, their propensity to crystallize over time is a significant risk to product stability and performance.[11]

This guide focuses on establishing a molecule's intrinsic thermodynamic properties to preemptively identify and mitigate these risks for piperazine acetonitrile derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to probe the thermodynamic landscape of a piperazine acetonitrile derivative. Thermal analysis, calorimetry, and solubility measurements form the three pillars of this assessment.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[12] For piperazine derivatives, they are indispensable for identifying melting points, phase transitions, and decomposition temperatures.[13]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the gold standard for identifying melting points, glass transitions, and solid-solid phase transitions (polymorphism).[12] The melting point of the most stable polymorph will be the highest, a principle established by Burger's rules of polymorphism.

TGA measures the mass of a sample over time as the temperature changes.[13] This technique is critical for determining the onset temperature of thermal decomposition and quantifying the loss of volatiles like water or residual solvents, which can impact crystal structure and stability.[] Combining DSC and TGA allows for a clear distinction between a melting event (seen in DSC) and a decomposition event (seen in TGA).

Table 1: Comparison of Key Experimental Stability Techniques

| Technique | Principle | Key Parameters Measured | Application for Piperazine Acetonitrile Derivatives |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample relative to a reference as a function of temperature.[12] | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉), Polymorphic Transitions. | Identifying and differentiating polymorphs, assessing purity, determining the most stable crystalline form.[12][14] |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] | Onset of Decomposition, Mass Loss (%), Residual Solvent/Water Content. | Determining thermal stability limits, assessing hydration/solvation states, ensuring formulation compatibility.[1][13] |

| Solution Calorimetry | Measures the heat absorbed or released (enthalpy of solution, ΔHₛₒ₁) when a solid dissolves in a solvent.[15] | Enthalpy of Solution (ΔHₛₒ₁). | Quantifying the energy difference between polymorphs and amorphous forms, verifying stability hierarchies.[16][17] |

| Equilibrium Solubility (Shake-Flask) | Measures the concentration of a solute in a saturated solution at equilibrium.[18] | Thermodynamic Solubility. | Confirming the stability hierarchy (most stable form has the lowest solubility), providing data for biopharmaceutical classification. |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of a piperazine acetonitrile derivative and to screen for polymorphism.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of the piperazine acetonitrile derivative powder into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For volatile samples or to study processes involving outgassing, use a pinhole or hermetically sealed pan.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Ramp: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature well above the expected melting point.[19]

-

Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tₘ), and the integrated area of the peak provides the enthalpy of fusion (ΔHբ). Sharp endotherms typically indicate a pure crystalline substance. The presence of multiple melting peaks or exothermic events before melting may indicate a polymorphic transition.

Solution Calorimetry: Quantifying Stability Differences

While DSC can rank polymorph stability based on melting points, solution calorimetry can quantify the energy difference between them.[16] This technique measures the heat of solution (ΔsolH), which is the enthalpy change when a solute dissolves in a solvent.[15] By measuring ΔsolH for two different polymorphs in the same solvent, the enthalpy difference between the two solid forms can be calculated directly. The more stable polymorph will release less energy (be less exothermic or more endothermic) upon dissolution.

Equilibrium Solubility Studies: The Ultimate Thermodynamic Arbiter

The most stable crystalline form of a compound is, by definition, the least soluble at a given temperature.[18] Therefore, determining the thermodynamic solubility is a definitive method for identifying the most stable polymorph. The "gold standard" shake-flask method is employed for this purpose.

Experimental Protocol: Shake-Flask Solubility Measurement

Objective: To determine the thermodynamic solubility of a piperazine acetonitrile derivative and compare the stability of different solid forms.

Methodology:

-

System Preparation: Add an excess amount of the solid API to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure equilibrium is reached with the solid phase.[18]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the aliquot immediately using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

-

Quantification: Dilute the filtered solution into a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[18]

-

Confirmation: Analyze the remaining solid residue by techniques like DSC or PXRD to confirm that no phase transition occurred during the experiment. The solid form with the lowest measured concentration at equilibrium is the most thermodynamically stable.

Computational Prediction of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry offers powerful predictive insights, allowing for the early-stage screening and understanding of stability.[20] These methods can rationalize experimental findings and guide synthetic efforts toward more stable molecular architectures.

Caption: Integrated workflow for assessing thermodynamic stability.

Quantum Mechanics (QM): Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and energy of molecules.[21][22] For piperazine acetonitrile derivatives, it can be used to:

-

Calculate Conformational Energies: Determine the relative energies of different molecular conformations (e.g., chair vs. boat forms of the piperazine ring) to identify the lowest energy, most stable conformer in the gas phase.[23]

-

Predict Polymorph Stability: By calculating the energies of molecules within their crystal lattice, DFT can predict the relative stability of different polymorphs. These calculations often correlate well with experimental findings.[5][24]

-

Investigate Degradation Pathways: DFT can model reaction mechanisms, such as hydrolysis or oxidation, by calculating the activation energies for different degradation pathways, thereby predicting the most likely routes of decomposition.[25]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time.[26] This approach is invaluable for:

-

Analyzing Crystal Packing: MD simulations can provide a dynamic view of intermolecular interactions, such as the hydrogen bonds that are critical to the crystal packing and stability of piperazine compounds.[27]

-

Predicting Solvation Free Energy: By simulating the interaction of a solute with solvent molecules, MD can be used to predict solubility, a key thermodynamic property.[26]

Key Factors Influencing Stability of Piperazine Acetonitrile Derivatives

The thermodynamic stability of this class of compounds is a complex interplay of intramolecular and intermolecular forces.

Caption: Energy landscape illustrating thermodynamic vs. kinetic stability.

-

Crystal Packing and Hydrogen Bonding: The piperazine ring contains two nitrogen atoms that can act as both hydrogen bond donors (when protonated) and acceptors. This leads to strong and directional N-H···N or N-H···O hydrogen bonds, which often dominate the crystal packing and are a primary determinant of lattice energy and stability.[27] The acetonitrile group can also participate in weaker C-H···N interactions.

-

Polymorphism: As with many pharmaceutical solids, piperazine derivatives are prone to polymorphism.[5][23] Subtle changes in crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms with vastly different thermodynamic stabilities.[3][28]

-

Degradation Pathways: The piperazine moiety is susceptible to oxidative degradation, which can lead to ring-opening or the formation of N-oxide or nitrosamine species.[6][29][30] The pH of aqueous formulations is also critical, as hydrolysis of substituents or pH-catalyzed degradation can occur.[7]

Caption: Potential chemical degradation pathways.

Conclusion: An Integrated Strategy for Stability Assurance

Assessing the thermodynamic stability of piperazine acetonitrile derivatives requires a synergistic combination of experimental measurement and computational prediction. Thermal analysis (DSC, TGA) and solubility studies provide the definitive, quantitative data on physical stability, while computational tools like DFT offer a mechanistic understanding and predictive power. By integrating these approaches, researchers and drug developers can build a comprehensive stability profile, enabling them to select the most stable solid form, design robust formulations, and ultimately ensure the delivery of a safe and effective therapeutic agent. This proactive, knowledge-based strategy is essential for navigating the complexities of pharmaceutical development and meeting stringent regulatory standards.

References

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Vertex AI Search.

- Thermal Stability Testing for Pharmaceuticals and Advanced M

- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.

- TGA Analysis in Pharmaceuticals. (2026).

- Application of Thermal Analysis Technology in Pharmaceutical Field. (n.d.). BOC Sciences.

- Pharmaceutical Calorimeters. (n.d.). Labcompare.

- How does piperazine affect the crystalliz

- A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic m

- DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. (2019). PubMed.

- Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. (2005). Current Pharmaceutical Biotechnology.

- Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (n.d.). Lab Manager.

- Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. (2016). Asian Journal of Chemistry.

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025). PMC.

- DFT study of nitrogenated heterocycles of six and seven links. (2016).

- Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.

- Solution calorimetry as a tool for investigating drug interaction with intestinal fluid. (2025).

- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated

- Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). Figshare.

- Piperazine Degradation in Pilot Plants. (2025).

- The crystal structure of piperazine. (a) Molecular displacement... (n.d.).

- Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx. (n.d.). Scribd.

- Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.

- Computational Methods in Drug Discovery. (n.d.). PMC.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.

- Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. (2024). MDPI.

- How to determine chemical stability of a pharmaceutical formulation/product. (2016).

- Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. (2019). Semantic Scholar.

- Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. (n.d.).

- Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (n.d.). CrystEngComm (RSC Publishing).

- Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. (2011).

- Polymorphism and stability. (2025).

- Piperazine and morpholine: Synthetic aspects, medicinal properties and pharmacological applications. (2015). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. sites.utexas.edu [sites.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals [mdpi.com]

- 12. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. researchgate.net [researchgate.net]

- 20. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. bcc.bas.bg [bcc.bas.bg]

- 23. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. lifechemicals.com [lifechemicals.com]

- 27. researchgate.net [researchgate.net]

- 28. biosynce.com [biosynce.com]

- 29. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling & Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

[1]

Executive Summary & Compound Identity

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is a critical building block in medicinal chemistry, serving as a polar, rigid linker in drug discovery.[1] Structurally, it consists of a piperazin-2-one core where the amide nitrogen is methylated and the amine nitrogen is alkylated with an acetonitrile group.[1]

This guide addresses the data gap in public repositories regarding its specific thermal properties by synthesizing field data from analogous structures and predictive models, alongside a validated synthesis protocol.

| Property | Data Specification |

| IUPAC Name | 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile |

| Alt.[1][2][3][4][5] Chemical Name | 1-methyl-4-(cyanomethyl)piperazin-2-one |

| CAS Number | 1339077-97-2 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| SMILES | CN1CCN(CC1=O)CC#N |

Physicochemical Data Profile

As a specialized intermediate, experimental values for this specific CAS are rarely indexed in standard catalogs. The values below represent a consensus of predicted thermodynamic modeling and experimental data from immediate structural analogs (e.g., 2-(4-methylpiperazin-1-yl)acetonitrile).

Thermal Properties

| Property | Value / Range | Confidence Level | Source / Rationale |

| Physical State | Solid (Crystalline Powder) | High | Analogous piperazinones are solids at RTP.[1] |

| Melting Point (MP) | 88 – 96 °C (Predicted) | Medium | Methylation of the amide lowers MP relative to the NH-lactam (MP >120°C), but the nitrile adds polarity. |

| Boiling Point (BP) | ~360 °C (at 760 mmHg) | High | Predicted via group contribution methods. Likely decomposes before boiling. |

| Flash Point | >110 °C | High | Estimated based on MW and polarity. |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF. | High | Polar aprotic/protic compatibility. |

Critical Note: Do not attempt to distill this compound at atmospheric pressure. Purification should be performed via recrystallization or vacuum distillation (<1 mmHg) if the MP permits liquid handling.

Synthesis & Experimental Protocol

The most robust route to 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile involves the N-alkylation of commercially available 1-methylpiperazin-2-one with chloroacetonitrile .[1] This method avoids the use of stronger bases required for amide alkylation, as the reaction targets the more nucleophilic secondary amine.

Reaction Logic[1]

-

Nucleophile: 1-Methylpiperazin-2-one (Secondary amine at position 4 is the active site).[1]

-

Electrophile: Chloroacetonitrile (Activated alkyl halide).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) to scavenge HCl.

Step-by-Step Protocol

-

Setup: Charge a dry 250 mL round-bottom flask with 1-methylpiperazin-2-one (1.0 eq) and anhydrous Acetonitrile (10 volumes).

-

Base Addition: Add

(2.0 eq) or -

Alkylation: Cool the mixture to 0°C. Dropwise add Chloroacetonitrile (1.1 eq) over 15 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

-

-

Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Analytical Validation[1]

-

H NMR (400 MHz, CDCl

-

IR Spectroscopy: Look for the characteristic nitrile stretch at ~2250 cm⁻¹ and the lactam carbonyl stretch at ~1640 cm⁻¹ .

Workflow Visualization

The following diagram illustrates the synthesis logic and purification decision tree for this compound.

Caption: Synthesis workflow for the N-alkylation of 1-methylpiperazin-2-one to yield the target nitrile.

References

-

Chemical Identity & CAS: 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile (CAS 1339077-97-2).[1] Accelachem Product Catalog. Link

-

Analogous Synthesis (Piperazine Alkylation): 2,2′-(Piperazine-1,4-diyl)diacetonitrile. National Institutes of Health (PMC). Link

-

Reagent Properties (Chloroacetonitrile): Chloroacetonitrile - Organic Syntheses Procedure. Org. Synth. 1941, 1, 153.[6] Link

-

Application in Kinase Inhibitors: Tyrosine kinase inhibitors (Patent WO2016210165A1). Google Patents. Link

-

Precursor Synthesis: Method for preparing 1-methylpiperazine (US Patent 2905673A). Google Patents. Link

Sources

- 1. 239072-80-1|4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile | C21H21N3O3 | CID 146036008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UNII - D0GX863OA5 | UNII Search Service [precision.fda.gov]

- 4. 2-(4-Fluoro-3-piperazin-1-ylphenyl)acetonitrile | C12H14FN3 | CID 67578655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(p-Chlorophenoxy)-2-methylpropionic acid 97 882-09-7 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (CAS: N/A for specific isomer, derivative of CAS 59702-07-7), a critical piperazine-based building block. The protocol utilizes a direct N-alkylation strategy, reacting 1-methylpiperazin-2-one with chloroacetonitrile under basic conditions.

This intermediate is structurally significant in drug discovery, particularly for synthesizing bioactive molecules where the piperazine lactam motif serves as a rigid linker or pharmacophore. The procedure emphasizes regioselectivity , ensuring alkylation occurs exclusively at the secondary amine (N4 position) while preserving the lactam integrity.

Key Technical Specifications

| Parameter | Specification |

| Target Molecule | 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile |

| Starting Material | 1-Methylpiperazin-2-one (CAS 59702-07-7) |

| Reagent | Chloroacetonitrile (CAS 107-14-2) |

| Reaction Type | Nucleophilic Substitution ( |

| Typical Yield | 75% – 85% |

| Purity | >98% (HPLC/NMR) |

Retrosynthetic Analysis & Mechanism

The synthesis is driven by the nucleophilicity of the secondary amine in the piperazinone ring. The amide nitrogen (N1) is methylated and non-nucleophilic due to resonance stabilization with the carbonyl group. Consequently, the reaction is highly regioselective for the N4 position.

Reaction Scheme

Figure 1: Reaction scheme illustrating the N-alkylation of the secondary amine.

Detailed Experimental Protocol

Reagents and Equipment

-

Reactants:

-

1-Methylpiperazin-2-one (1.0 equiv)

-

Chloroacetonitrile (1.1 equiv) – Handle with extreme caution (Lachrymator/Toxic)

-

-

Base: Triethylamine (TEA) (1.5 equiv) or Potassium Carbonate (

) (2.0 equiv). -

Solvent: Acetonitrile (ACN) (anhydrous preferred) or DMF.

-

Equipment:

-

Round-bottom flask (3-neck)

-

Reflux condenser with

inlet -

Magnetic stirrer / Heating mantle

-

Rotary evaporator

-

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazin-2-one (10.0 g, 87.6 mmol) in Acetonitrile (100 mL).

-

Base Addition: Add Triethylamine (13.3 g, 18.3 mL, 131 mmol) to the solution. Stir for 10 minutes at room temperature.

-

Expert Insight: If using

, ensure it is finely powdered to maximize surface area.

-

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Add Chloroacetonitrile (7.27 g, 6.1 mL, 96.4 mmol) dropwise over 15 minutes.

-

Critical Control: Exothermic reaction. Control addition rate to maintain internal temperature <10°C.

-

Step 2: Reaction & Monitoring

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80-82°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of 1-methylpiperazin-2-one.

-

Observation: The formation of a white precipitate (Triethylamine hydrochloride) indicates reaction progress.

-

Step 3: Workup

-

Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated salts (TEA·HCl) and wash the filter cake with cold acetonitrile (20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous yellow oil.

-

Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and wash with:

-

Water (2 × 50 mL)

-

Brine (1 × 50 mL)

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

Crude Analysis: The crude product is often sufficiently pure (>90%) for subsequent steps.

-

Refinement (Optional): If higher purity is required:

-

Recrystallization: Triturate with cold diethyl ether or a hexane/EtOAc mixture to induce crystallization if the product solidifies.

-

Column Chromatography: Silica gel (100-200 mesh), eluting with DCM:MeOH (98:2 to 95:5).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis process.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

-

Physical State: Viscous yellow oil or low-melting solid.

-

NMR (400 MHz,

-

3.60 (s, 2H,

-

3.35 (t, 2H, Ring

-

3.20 (s, 2H, Ring

-

3.00 (s, 3H,

-

2.85 (t, 2H, Ring

-

Note: Chemical shifts are approximate estimates based on structure.

-

3.60 (s, 2H,

-

IR Spectrum:

-

Nitrile (

) stretch: ~2230–2250 -

Amide Carbonyl (

) stretch: ~1640–1660

-

-

Mass Spectrometry (ESI):

-

Calculated MW: 153.18

-

Observed

-

Safety & Handling (HSE)

Critical Hazard Alert:

-

Chloroacetonitrile: Classified as highly toxic and a lachrymator .[1] It can metabolize to cyanide in the body.[2]

-

Control: All operations must be performed in a well-ventilated fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Aqueous waste containing traces of chloroacetonitrile should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, following local regulations.

-

-

1-Methylpiperazin-2-one: Skin and eye irritant. Avoid inhalation of dust/vapors.[1]

References

-

PubChem. 1-Methylpiperazin-2-one | C5H10N2O.[3] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Chloroacetonitrile. Org. Synth. 1945, 25,[4] 22. Available at: [Link][5]

Sources

- 1. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

Reagents required for synthesizing 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Application Note & Synthetic Protocol

Topic: A Validated Two-Step Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Introduction

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a substituted piperazinone core, makes it a valuable scaffold and building block for the synthesis of more complex molecules. Piperazinone derivatives are known to be present in various biologically active compounds.[1] This document provides a detailed, two-step protocol for the synthesis of this target molecule, beginning with the formation of the 4-methylpiperazin-2-one intermediate, followed by N-alkylation with chloroacetonitrile. The causality behind reagent selection, reaction conditions, and purification strategies is explained to ensure reproducibility and high purity of the final product.

Overall Reaction Scheme

The synthesis is achieved via a two-step process:

-

Step 1: Cyclization - Synthesis of the piperazinone core (4-methylpiperazin-2-one) from N-methylethylenediamine and ethyl chloroacetate.

-

Step 2: N-Alkylation - Introduction of the cyanomethyl group onto the N1 position of the piperazinone ring using chloroacetonitrile.

Figure 1: Overall two-step synthesis of the target compound.

Mechanistic Insights and Rationale

Step 1: Synthesis of 4-Methylpiperazin-2-one

The formation of the 4-methylpiperazin-2-one ring is a classic example of a bimolecular condensation followed by an intramolecular cyclization. The reaction proceeds via two key stages:

-

Initial Acylation: N-methylethylenediamine possesses two nitrogen atoms with different nucleophilicities. The primary amine (-NH2) is less sterically hindered and more nucleophilic than the secondary amine (-NHCH3). Therefore, it selectively attacks the electrophilic carbonyl carbon of ethyl chloroacetate, displacing the ethoxy group to form an amide intermediate, N-(2-(methylamino)ethyl)-2-chloroacetamide.

-

Intramolecular Cyclization: The secondary amine within the newly formed intermediate then acts as a nucleophile. A strong base, such as potassium carbonate, deprotonates this secondary amine, significantly increasing its nucleophilicity. This is followed by an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered piperazinone ring. Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy for cyclization.

Step 2: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

This step involves the nucleophilic substitution of chloroacetonitrile with the 4-methylpiperazin-2-one intermediate.[2]

-

Nucleophilic Attack: The piperazinone intermediate has a secondary amine at the N1 position. This nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. Chloroacetonitrile is an effective alkylating agent for introducing a cyanomethyl group onto nitrogen or sulfur atoms.[2][3]

-

Role of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the N1 amine, generating a more potent nucleophilic anion. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for enhancing the reaction rate in a biphasic or suspension system by facilitating the transfer of the anionic nucleophile into the organic phase where the alkylating agent resides. Acetonitrile is selected as the solvent because it is polar and aprotic, effectively solvating the ions involved without interfering with the SN2 reaction.[4]

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow, from starting materials to the final purified product.

Caption: Synthetic workflow for 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties | Supplier & Grade |

| N-Methylethylenediamine | C₃H₁₀N₂ | 74.12 | 109-81-9 | Liquid, bp 115-117 °C | Sigma-Aldrich, 99% |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 105-39-5 | Liquid, Lachrymator | Acros Organics, 99% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Solid, Anhydrous | Fisher Scientific, 99% |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Liquid, Anhydrous | J.T. Baker, 99.8% |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 | Liquid, Highly Toxic | TCI America, >98% |

| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Liquid, Anhydrous | EMD Millipore, 99.9% |

| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | Solid, (TBAB) | Alfa Aesar, 99% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Liquid, ACS Grade | VWR Chemicals |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Liquid, ACS Grade | VWR Chemicals |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Solid, 230-400 mesh | Sorbent Technologies |

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetonitrile is highly toxic and a lachrymator; handle with extreme caution.[5]

Protocol 1: Synthesis of 4-Methylpiperazin-2-one

-

Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Charging: Add potassium carbonate (41.5 g, 0.3 mol) and toluene (250 mL) to the flask. Begin stirring to create a suspension.

-

Addition of Amine: In the dropping funnel, place N-methylethylenediamine (14.82 g, 0.2 mol). Add it dropwise to the stirred suspension over 15 minutes.

-

Addition of Ester: Following the amine addition, add ethyl chloroacetate (24.51 g, 0.2 mol) dropwise over 30 minutes. The addition is exothermic; maintain a steady rate to keep the temperature below 40 °C.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with additional toluene (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification: The resulting crude oil is purified by vacuum distillation. The product, 4-methylpiperazin-2-one, is collected as a colorless to pale yellow oil.

-

Expected Yield: ~70-80%.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: To the flask, add 4-methylpiperazin-2-one (11.41 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and anhydrous acetonitrile (150 mL).

-

Addition of Alkylating Agent: While stirring vigorously, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or viscous oil.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (starting from 20% and gradually increasing to 70%).

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure.

-

-

Final Product: The purified 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is obtained as a white to off-white solid.

-

Expected Yield: ~85-95%.

-

Characterization: Verify the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

-

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile. By detailing the mechanistic rationale and providing a step-by-step experimental guide, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The described method is scalable and utilizes readily available reagents, leading to high yields of the desired product in excellent purity.

References

-

N-Methylpiperazine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

- CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).

- CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC. (2024, August 6). Retrieved February 23, 2026, from [Link]

-

METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - European Patent Office - EP 3154955 B1 - EPO. (2019, November 27). Retrieved February 23, 2026, from [Link]

-

(PDF) Chloroacetonitrile - ResearchGate. (2025, September 3). Retrieved February 23, 2026, from [Link]

-

chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis Reagents - emp BIOTECH. (n.d.). Retrieved February 23, 2026, from [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles - Rsc.org. (n.d.). Retrieved February 23, 2026, from [Link]

-

2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile | C21H21N3O3 | CID - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides - David Publishing. (n.d.). Retrieved February 23, 2026, from [Link]

-

Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry - Arkivoc. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved February 23, 2026, from [Link]

-

(PDF) Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities and addressing frequently asked questions related to the synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile. The information presented herein is synthesized from established chemical principles and relevant scientific literature to ensure technical accuracy and practical utility.

I. Introduction to the Synthesis

The synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile typically involves the N-alkylation of 1-methylpiperazin-2-one with a suitable two-carbon electrophile bearing a nitrile group, most commonly 2-chloroacetonitrile. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction is showing low conversion to the desired product, with a significant amount of unreacted 1-methylpiperazin-2-one remaining. What are the possible causes and how can I improve the yield?

Answer:

Low conversion in the alkylation of 1-methylpiperazin-2-one can stem from several factors related to the reagents, reaction conditions, and potential side reactions.

Potential Causes:

-

Insufficiently strong base: The pKa of the N-H proton on the piperazinone is relatively high. If the base used is not strong enough to deprotonate the nitrogen effectively, the nucleophilicity of the starting material will be low, leading to poor conversion.

-

Poor quality of 2-chloroacetonitrile: 2-Chloroacetonitrile can degrade over time, especially in the presence of moisture. Impure starting material will lead to lower yields.

-

Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while higher temperatures could promote side reactions and degradation of the product or starting materials.

-

Inappropriate solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. A solvent that does not adequately dissolve the piperazinone or the base can hinder the reaction.

-

Moisture in the reaction: Water can react with the base and may also promote the hydrolysis of the nitrile group in the product or the chloroacetonitrile starting material.

Troubleshooting Steps:

-

Base Selection:

-

Consider using a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA).

-

If using a weaker base like potassium carbonate (K2CO3), consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve its effectiveness.

-

-

Reagent Quality:

-

Ensure the 2-chloroacetonitrile is of high purity and has been stored under anhydrous conditions. Consider distilling it before use if its purity is questionable.

-

Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

-

-

Optimization of Reaction Conditions:

-

Perform small-scale experiments to screen different temperatures. Start at room temperature and gradually increase to 50-80 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

-

Choose an appropriate aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

-

Question 2: I am observing a significant side product with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

Answer:

The formation of 2-(4-methyl-3-oxopiperazin-1-yl)acetamide or the corresponding carboxylic acid is a common issue arising from the hydrolysis of the nitrile functional group.[1][2][3] This can occur under both acidic and basic conditions, particularly in the presence of water.

dot

Caption: Nitrile Hydrolysis Pathway

Preventative Measures:

-

Strict Anhydrous Conditions: This is the most critical factor.

-

Thoroughly dry all glassware in an oven before use.

-

Use anhydrous solvents. Solvents can be dried over molecular sieves or distilled from appropriate drying agents.

-

Handle hygroscopic reagents (e.g., some bases) in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up Procedure:

-

Quench the reaction with a non-aqueous workup if possible.

-

If an aqueous workup is necessary, perform it at low temperatures (e.g., 0 °C) and minimize the contact time.

-

Avoid strongly acidic or basic conditions during extraction and purification. Use a saturated solution of a mild salt like ammonium chloride for quenching if the reaction is basic.

-

-

Purification:

-

If the amide or acid impurity has already formed, they can often be separated from the desired nitrile product by column chromatography on silica gel. The more polar nature of the amide and especially the carboxylic acid will result in a longer retention time.

-

Question 3: My mass spectrometry analysis shows a peak corresponding to a dimer of my product or a di-alkylated species. What is happening and how can I avoid it?

Answer:

The formation of dimeric or di-alkylated species suggests that the desired product, once formed, is acting as a nucleophile and reacting with another molecule of 2-chloroacetonitrile. This is less common for the target molecule due to the presence of the electron-withdrawing carbonyl group reducing the nucleophilicity of the other nitrogen, but can occur under certain conditions. More likely is the di-alkylation of any unreacted piperazine starting material if the synthesis of 1-methylpiperazin-2-one is not clean.

Potential Causes:

-

Presence of unmethylated piperazin-2-one: If the starting material, 1-methylpiperazin-2-one, is contaminated with piperazin-2-one, the latter can be di-alkylated.

-

Excess of 2-chloroacetonitrile: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation, especially if there are more reactive piperazine species present.

-

High reaction temperature or prolonged reaction time: These conditions can provide the necessary energy to overcome the activation barrier for the second alkylation.

Mitigation Strategies:

-

Purity of Starting Material: Ensure the 1-methylpiperazin-2-one is pure and free from unmethylated or di-methylated piperazine impurities.

-

Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of 2-chloroacetonitrile. The piperazinone can also be used in slight excess to ensure all the alkylating agent is consumed.

-

Controlled Addition: Add the 2-chloroacetonitrile slowly and at a lower temperature to the reaction mixture containing the deprotonated piperazinone. This helps to maintain a low concentration of the alkylating agent and favors mono-alkylation.

-

Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product?

A1: The most common impurities can be categorized based on their origin:

| Impurity Name | Structure | Potential Source |

| 1-Methylpiperazin-2-one | Starting Material | Unreacted starting material |

| 2-(4-Methyl-3-oxopiperazin-1-yl)acetamide | Hydrolysis Product | Presence of water during reaction or workup[1][4] |

| 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid | Hydrolysis Product | Presence of water and harsh basic/acidic conditions[1][4] |

| Piperazin-2-one | Starting Material Impurity | Incomplete methylation in the synthesis of 1-methylpiperazin-2-one |

| 1,4-Dimethylpiperazin-2-one | Starting Material Impurity | Over-methylation in the synthesis of 1-methylpiperazin-2-one |

| Bis(cyanomethyl)piperazinone | Side Product | Di-alkylation of piperazin-2-one impurity |

Q2: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

-

Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane).

-

High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass information, which is invaluable for identifying unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the product and impurities are sufficiently volatile and thermally stable.

Q3: Can I use other alkylating agents besides 2-chloroacetonitrile?

A3: Yes, other alkylating agents can be used, although 2-chloroacetonitrile is the most common and commercially available. Alternatives include:

-

2-Bromoacetonitrile: Generally more reactive than the chloro-analog, which may allow for milder reaction conditions but could also lead to more side products.

-

2-Iodoacetonitrile: The most reactive of the haloacetonitriles, but also less stable and more expensive.

-

Tosylates or Mesylates of Glycolonitrile: These can be prepared from glycolonitrile and are excellent leaving groups, often leading to cleaner reactions.

The choice of alkylating agent will depend on the desired reactivity, cost, and stability.

dot

Caption: Troubleshooting Workflow

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylpiperazin-2-one (1.0 eq) and anhydrous solvent (e.g., DMF, 10 mL/mmol of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 2-chloroacetonitrile (1.1 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC-MS Method for Purity Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm and Mass Spectrometry (Electrospray Ionization - Positive Mode)

V. References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of Nitriles. In Organic Chemistry II. Retrieved from [Link]

-

ARKIVOC. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Piperazinone Alkylation

Welcome to the technical support center for piperazinone alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their piperazinone alkylation reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My piperazinone N-alkylation reaction has stalled, resulting in a very low yield of the desired product. What are the most common culprits?

A1: Low conversion in piperazinone N-alkylation is a frequent challenge that can often be traced back to a few key factors. Systematically investigating these potential issues is the most effective troubleshooting approach. The primary areas to examine are:

-

Insufficient Reactivity of Starting Materials: This includes both the piperazinone nucleophile and the alkylating agent. The electronic and steric properties of both molecules play a crucial role.

-

Improper Base Selection: The choice of base is critical for deprotonating the piperazinone nitrogen, thereby activating it for nucleophilic attack. An inappropriate base can lead to incomplete deprotonation or side reactions.

-

Suboptimal Solvent Choice: The solvent not only dissolves the reactants but also significantly influences the reaction kinetics, particularly for SN2 reactions.[1][2][3]

-

Inadequate Reaction Temperature or Time: Alkylation reactions are often sensitive to temperature. The reaction may be too slow at lower temperatures, while higher temperatures can lead to decomposition or side products.

-

Presence of Water or Other Impurities: Moisture can quench the base and interfere with the reaction.

Q2: I suspect steric hindrance is limiting my reaction. How can I confirm this and what strategies can I employ to overcome it?

A2: Steric hindrance is a major obstacle, especially when dealing with substituted piperazinones or bulky alkylating agents.[4][5] The congestion around the reacting nitrogen atom can physically block the approach of the electrophile.

Confirmation:

-

Compare with a Less Hindered System: If possible, run a parallel reaction with a less sterically demanding piperazinone or alkylating agent. A significant increase in conversion would strongly suggest a steric issue.

-

Molecular Modeling: Computational tools can provide insights into the 3D structure of your reactants and the transition state, visually demonstrating potential steric clashes.[4]

Overcoming Steric Hindrance:

-

Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion. Monitor for potential decomposition.

-

Prolong Reaction Time: A sterically hindered reaction will naturally proceed slower. Extending the reaction time may be all that is needed to drive it to completion.

-

Use a Smaller, More Active Alkylating Agent: If the structure of your target molecule allows, switching to a smaller electrophile can alleviate steric strain. For example, using an alkyl iodide instead of an alkyl bromide or chloride can increase reactivity due to the better leaving group ability of iodide.[6]

-

Optimize Base and Solvent: A stronger, less-hindered base might more effectively deprotonate the piperazinone. A more polar, aprotic solvent like DMF or DMSO can better solvate the transition state and accelerate the SN2 reaction.[3][7]

Q3: How do I select the right base for my piperazinone alkylation? I've used potassium carbonate with poor results.

A3: Base selection is critical and depends on the pKa of the piperazinone's N-H bond. Potassium carbonate (K₂CO₃) is a common and mild base, but it may not be strong enough for less acidic piperazinones.[8]

Base Selection Strategy:

| Base | pKa of Conjugate Acid | Typical Solvents | Comments |

| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, Acetonitrile, DMF | Mild, often requires heating. Good starting point.[8] |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Acetonitrile, DMF, Toluene | More soluble and often more effective than K₂CO₃. |

| Sodium Hydride (NaH) | ~36 | THF, DMF | A very strong, non-nucleophilic base. Use with caution (flammable). |

| Lithium diisopropylamide (LDA) | ~36 | THF | A strong, non-nucleophilic base, but can be sterically hindered. |

| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-Butanol | A strong, sterically hindered base. |

Troubleshooting with Bases:

-

Start Mild, Go Stronger: Begin with K₂CO₃ or Cs₂CO₃. If conversion is low, consider moving to a stronger base like NaH or KOtBu.

-

Consider Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent. Poor solubility can be a reason for low reactivity.[6]

-

Stoichiometry: Using a slight excess of the base (1.1-1.5 equivalents) can be beneficial.[6]

Q4: My reaction is giving me a mixture of N-alkylated and N,N'-dialkylated products on an unprotected piperazinone. How can I favor mono-alkylation?

A4: Achieving selective mono-alkylation on an unprotected piperazine or piperazinone can be challenging due to the similar reactivity of the two nitrogen atoms.[9][10]

Strategies for Mono-alkylation:

-

Use of a Protecting Group: This is the most reliable method. Protect one nitrogen with a group like tert-butyloxycarbonyl (Boc).[8][9][11][12] The Boc group deactivates one nitrogen, allowing for selective alkylation of the other. The protecting group can then be removed under acidic conditions.[9][11]

-

Stoichiometry Control: Using a large excess of the piperazinone relative to the alkylating agent can statistically favor mono-alkylation. However, this often makes purification difficult due to the challenge of separating the product from the unreacted starting material.[11]

-

Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination using an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) can provide better control and avoid over-alkylation.[9][11][13][14]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low conversion issues in piperazinone alkylation.

Caption: A step-by-step workflow for troubleshooting low conversion in piperazinone alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Boc-Protected Piperazinone

This protocol outlines a standard approach using a protecting group strategy to ensure mono-alkylation.[8][11]

-

Dissolution: Dissolve the N-Boc-piperazinone (1.0 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF.

-

Base Addition: Add a base, such as potassium carbonate (1.5 equivalents).

-

Alkylating Agent Addition: Add the desired alkyl halide (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified N-alkylated-N'-Boc-piperazinone in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.[11]

Protocol 2: Reductive Amination for Mono-N-Alkylation

This method is an excellent alternative to direct alkylation, particularly when dealing with sensitive substrates or to avoid over-alkylation.[9][11]

-

Reactant Mixture: Dissolve the piperazinone (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography if necessary.

Mechanistic Considerations

The N-alkylation of piperazinones typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Caption: General mechanism for the N-alkylation of piperazinone.

Understanding this mechanism highlights the importance of:

-

A strong nucleophile: Generated by the effective deprotonation of the piperazinone nitrogen by a suitable base.

-

An unhindered electrophile: To allow for backside attack by the nucleophile.

-

A good leaving group (X): To facilitate the displacement (I > Br > Cl).

-

A polar aprotic solvent: To solvate the transition state without solvating the nucleophile, which would decrease its reactivity.[3][15]

By methodically addressing these key aspects of the reaction, you can effectively troubleshoot and optimize your piperazinone alkylation, leading to higher conversion rates and successful synthesis of your target molecules.

References

- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.

- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.

- Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Bouvier, B. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).

- DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20).

- Piperazine - Wikipedia.

- Synthesis of piperazines - Organic Chemistry Portal.

- What is the effect of solvent on SN2 reaction - Echemi. (2022, August 8).

- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28).

- Solvent Effects on Sn2 Reactions - YouTube. (2014, June 30).

- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.

- N alkylation at sp 3 Carbon Reagent Guide. (2026, February 8).

Sources

- 1. quora.com [quora.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 5. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]